molecular formula C20H17N5O3 B2999349 2-(benzo[d]isoxazol-3-yl)-N-(2-((6-(pyridin-4-yl)pyridazin-3-yl)oxy)ethyl)acetamide CAS No. 1286709-75-8

2-(benzo[d]isoxazol-3-yl)-N-(2-((6-(pyridin-4-yl)pyridazin-3-yl)oxy)ethyl)acetamide

Cat. No. B2999349
CAS RN: 1286709-75-8
M. Wt: 375.388
InChI Key: MXTCXMPFAXXGQY-UHFFFAOYSA-N
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Description

2-(benzo[d]isoxazol-3-yl)-N-(2-((6-(pyridin-4-yl)pyridazin-3-yl)oxy)ethyl)acetamide is a useful research compound. Its molecular formula is C20H17N5O3 and its molecular weight is 375.388. The purity is usually 95%.
BenchChem offers high-quality 2-(benzo[d]isoxazol-3-yl)-N-(2-((6-(pyridin-4-yl)pyridazin-3-yl)oxy)ethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(benzo[d]isoxazol-3-yl)-N-(2-((6-(pyridin-4-yl)pyridazin-3-yl)oxy)ethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biochemical Interactions and Mechanisms

Compounds featuring benzo[d]isoxazole, pyridinyl, and acetamide groups are often explored for their ability to interact with specific proteins, enzymes, or receptors within biological systems. For example, compounds with similar structures have been studied for their potential as inhibitors of enzymes like cytochrome P4502E1, which plays a role in drug metabolism and the bioactivation of toxins within the human body (R. Zand et al., 1993).

Potential Therapeutic Effects

The therapeutic potential of structurally related compounds, including their roles in treating diseases or conditions such as neurodegenerative disorders, cancer, and infectious diseases, is a significant area of research. For instance, benzolamide, a derivative of similar functional groups, has been explored for its efficacy in improving oxygenation and reducing symptoms of acute mountain sickness, showcasing the potential for respiratory and neurological applications (D. Collier et al., 2016).

Understanding Disease Mechanisms

Research into compounds with specific structural features can also help in understanding the mechanisms underlying various diseases. For instance, TSPO imaging using compounds like 123I-CLINDE has been investigated for its potential to predict progression in glioblastoma multiforme, a type of brain cancer, indicating how structurally related compounds can be used in diagnostic imaging and understanding cancer progression (Per Jensen et al., 2015).

Mechanism of Action

Mode of Action

The exact mode of action of this compound is currently unknown. Based on its structural similarity to other compounds, it may interact with its targets by binding to their active sites, thereby modulating their activity .

Pharmacokinetics

These properties are crucial for determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can impact how a compound interacts with its targets. Specific details on how these factors affect the action of this compound are currently unavailable .

properties

IUPAC Name

2-(1,2-benzoxazol-3-yl)-N-[2-(6-pyridin-4-ylpyridazin-3-yl)oxyethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O3/c26-19(13-17-15-3-1-2-4-18(15)28-25-17)22-11-12-27-20-6-5-16(23-24-20)14-7-9-21-10-8-14/h1-10H,11-13H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXTCXMPFAXXGQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NO2)CC(=O)NCCOC3=NN=C(C=C3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzo[d]isoxazol-3-yl)-N-(2-((6-(pyridin-4-yl)pyridazin-3-yl)oxy)ethyl)acetamide

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